N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
Description
N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-amine is a heterocyclic compound featuring a tricyclic scaffold with sulfur and nitrogen atoms. The core structure includes a fused bicyclic system (thiazole and diazepine rings) and a fluorophenyl substituent, which may enhance electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMQHQTWNBAIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antiviral and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including tricyclic cores, sulfur/nitrogen heteroatoms, and aromatic substituents. Key differences lie in substituent groups, molecular weight, and synthetic pathways.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide
- Molecular Formula : C₂₀H₁₇ClF₃N₃OS₂
- Molecular Weight : 471.95 g/mol
- Key Features: Shares the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen core. Substituted with a chloro-trifluoromethylphenyl group and a sulfanyl acetamide side chain.
3-methyl-2-nitrobenzene-1-sulfonyl chloride derivative
- Molecular Formula : C₁₃H₁₅FN₂O₂S₃
- Molecular Weight : 346.47 g/mol
- Key Features :
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Molecular Formula : C₂₂H₁₉N₅O₄S₂
- Molecular Weight : 481.6 g/mol
- Key Features :
Structural and Functional Analysis
Core Scaffold Variations
- The target compound’s 8-thia-4,6-diazatricyclo core enables π-π stacking and hydrogen bonding, while analogs with expanded heterocycles (e.g., tetraazatricyclo in ) may exhibit altered binding kinetics due to increased nitrogen content .
- Sulfur atoms in all compounds contribute to redox activity and metal coordination, but substituents like sulfonyl () or sulfanyl () groups modulate polarity and stability .
Substituent Effects
- Fluorophenyl vs. Chloro-trifluoromethylphenyl : Fluorine’s electronegativity enhances binding to aromatic pockets, whereas chlorine and trifluoromethyl groups increase steric bulk and hydrophobicity .
- Methoxy vs. Methyl Groups : Methoxy substituents () improve solubility but reduce metabolic stability compared to methyl groups () .
Biological Activity
N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine (CAS Number: 852407-49-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing research findings regarding its biological properties, including anticancer, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a thia group and a fluorophenyl substituent, which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 299.36 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of triazolethiones have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives . This suggests that this compound may possess similar or enhanced anticancer activity due to its structural characteristics.
Antibacterial Activity
Compounds in this class have also been evaluated for their antibacterial properties. For instance:
- Activity Against Pathogens : Studies have shown that certain derivatives demonstrate significant antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . The presence of the thia group is hypothesized to enhance the interaction with bacterial cell membranes.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors influencing cellular signaling pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
